tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16374946
InChI: InChI=1S/C21H19BrO5/c1-21(2,3)27-19(23)12-25-15-7-8-16-17(11-15)26-18(20(16)24)10-13-5-4-6-14(22)9-13/h4-11H,12H2,1-3H3/b18-10-
SMILES:
Molecular Formula: C21H19BrO5
Molecular Weight: 431.3 g/mol

tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

CAS No.:

Cat. No.: VC16374946

Molecular Formula: C21H19BrO5

Molecular Weight: 431.3 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate -

Specification

Molecular Formula C21H19BrO5
Molecular Weight 431.3 g/mol
IUPAC Name tert-butyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Standard InChI InChI=1S/C21H19BrO5/c1-21(2,3)27-19(23)12-25-15-7-8-16-17(11-15)26-18(20(16)24)10-13-5-4-6-14(22)9-13/h4-11H,12H2,1-3H3/b18-10-
Standard InChI Key YCUCWFQXDLNNKL-ZDLGFXPLSA-N
Isomeric SMILES CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2
Canonical SMILES CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is C₂₁H₁₉BrO₅, with a molecular weight of 431.3 g/mol. Its IUPAC name reflects the Z-configuration of the benzylidene double bond and the substitution pattern on the benzofuran ring. The tert-butyl group at the acetate moiety enhances steric bulk, potentially improving metabolic stability, while the 3-bromobenzylidene substituent may influence electronic interactions with biological targets .

Key Structural Features:

  • Benzofuran Core: A fused bicyclic system comprising a benzene ring and a furan ring, with a ketone at position 3.

  • 3-Bromobenzylidene Group: A bromine atom at the meta position of the benzylidene substituent, which may alter binding affinity compared to para-substituted analogs .

  • tert-Butyl Ester: A bulky ester group that impacts solubility and pharmacokinetic properties.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₉BrO₅
Molecular Weight431.3 g/mol
IUPAC Nametert-butyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
SMILESCC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2
Canonical SMILESCC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2

Synthesis and Reaction Mechanisms

The synthesis of benzofuran derivatives typically involves cyclization reactions, followed by functionalization steps. For tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate, a plausible pathway includes:

  • Benzofuran Ring Formation: Acid-catalyzed cyclization of a phenolic precursor with a propargyl alcohol derivative to form the benzofuran core .

  • Bromobenzylidene Incorporation: Condensation of the benzofuran-3-one with 3-bromobenzaldehyde under basic conditions to introduce the Z-configured benzylidene group.

  • Esterification: Reaction with tert-butyl bromoacetate to install the acetate moiety.

A recent breakthrough in benzofuran synthesis involves substituent migration using alkynyl sulfoxide (AS) and trifluoroacetic anhydride (TFAA), enabling the efficient construction of highly functionalized benzofurans . This method could theoretically apply to the target compound by facilitating migration of the bromine substituent during ring formation.

Characterization Techniques

Confirming the structure and purity of this compound requires multimodal analytical approaches:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks for aromatic protons (δ 6.5–8.0 ppm), the benzylidene vinyl proton (δ 7.2–7.5 ppm), and tert-butyl methyl groups (δ 1.2–1.4 ppm) .

    • ¹³C NMR: Signals for carbonyl carbons (δ 170–190 ppm) and quaternary carbons in the benzofuran ring .

  • Infrared Spectroscopy (IR): Stretching vibrations for C=O (∼1700 cm⁻¹), C-Br (∼600 cm⁻¹), and ether C-O (∼1250 cm⁻¹).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 431.3 with fragmentation patterns corresponding to the loss of the tert-butyl group (−56 Da) and bromine (−79 Da).

CompoundIC₅₀ (µM) Against MCF-7PI3Kα Inhibition (IC₅₀, µM)
86.55–13.144.1
94.00–8.997.8
118.49–16.7220.5
Doxorubicin4.17–8.87N/A

Antimicrobial Activity:

  • Quorum Sensing Inhibition: Benzofurans disrupt bacterial communication (e.g., Chromobacterium violaceum), with inhibition zones up to 7 mm .

  • Antifungal Effects: Activity against Candida albicans has been observed for related compounds .

Applications and Future Directions

  • Medicinal Chemistry: As a PI3K inhibitor, this compound could be optimized for oncology therapeutics, particularly in drug-resistant cancers .

  • Agrochemicals: Benzofurans with halogen substituents show promise as herbicides and fungicides .

  • Material Science: The conjugated π-system may lend itself to organic electronics or fluorescent probes .

Future research should prioritize synthesizing the 3-bromo isomer explicitly, evaluating its bioactivity, and optimizing substituents for enhanced potency. Computational studies (e.g., molecular docking) could predict binding modes to PI3K or antimicrobial targets, guiding rational drug design .

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